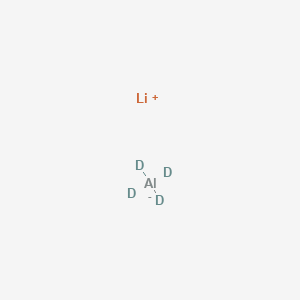
Lithiumaluminiumdeuterid
Übersicht
Beschreibung
Lithium aluminium deuteride is a stable yellow powder commonly used as a source of deuterium atoms. It has applications in the production of tritium for nuclear reactors, as a catalyst in chemical reactions, and as a potential fuel for aerospace purposes .
Wissenschaftliche Forschungsanwendungen
Lithium aluminium deuteride is used in the production of tritium for nuclear reactors . It is also explored as a potential hydrogen storage material due to its high hydrogen content . Additionally, it is used as a powerful reducing agent in organic synthesis, facilitating the conversion of carbonyl compounds into alcohols .
Wirkmechanismus
Target of Action
Lithium aluminum deuteride is primarily used as a source of deuterium atoms . It plays a crucial role in the production of tritium, a super heavy isotope of hydrogen, which is commonly used in nuclear reactors for cooling purposes .
Mode of Action
The lithium storage mechanism of Lithium aluminum deuteride involves a series of phase transitions and reactions with electrolytes during the discharge and recharge processes . During discharge, the potential drops to a long plateau located at around 0.33 V, followed by a slow decay and a short plateau at approximately 0.14 V . Initially, Lithium aluminum deuteride is the dominant phase, but as it discharges, side reactions with electrolytes lead to the formation of LiH and metallic Al . As further discharge occurs, new phases like LiAl emerge while Li3AlH6 diminishes .
Biochemical Pathways
The lithium storage mechanism of Lithium aluminum deuteride involves a series of phase transitions . These transitions and reactions with electrolytes during the discharge and recharge processes are key to its function . XRD measurements on Lithium aluminum deuteride samples at different lithium storage stages revealed key insights into this mechanism .
Result of Action
Lithium aluminum deuteride exhibits high initial capacity but low coulombic efficiency due to irreversible processes during cycling . It delivers a specific capacity of approximately 1729 mAh/g during the first discharge cycle, but only recharges about 29.4% of this capacity due to irreversible reactions .
Action Environment
Environmental factors play a significant role in the action of Lithium aluminum deuteride. It is highly stable under normal temperature and pressure conditions, making it suitable for storage and handling . It reacts vigorously with water, so it is essential to store it in a dry environment and avoid any moisture or humidity exposure . Moreover, it should be kept away from acidic substances to prevent any unwanted reactions .
Vorbereitungsmethoden
The synthesis of lithium aluminium deuteride involves ball milling lithium aluminium hydride with lithium hydride to achieve approximately 93% purity . The process lasts for 24 hours and during this high-energy ball milling, approximately 0.44 wt% of hydrogen is released . To prepare the electrode material, low-energy ball milling is performed using lithium aluminium deuteride and acetylene black in a weight ratio of 85:15 .
Analyse Chemischer Reaktionen
Lithium aluminium deuteride undergoes various types of reactions, including reduction and substitution reactions. It reacts violently with water, releasing flammable gases that can ignite spontaneously . It is used as a reducing agent in organic synthesis, especially for the reduction of esters, carboxylic acids, and amides . The major products formed from these reactions include lithium hydride and aluminium .
Vergleich Mit ähnlichen Verbindungen
Lithium aluminium deuteride can be compared with other similar compounds such as sodium aluminium deuteride and potassium aluminium deuteride . These compounds are also used as sources of deuterium atoms and have similar applications in chemical reactions and hydrogen storage . lithium aluminium deuteride is unique due to its high initial capacity but low coulombic efficiency due to irreversible processes during cycling .
Eigenschaften
IUPAC Name |
lithium;tetradeuterioalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZDCIYGECBNKL-HGZFDWPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[AlH4-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Al-]([2H])([2H])[2H].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH4Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey powder; [Sigma-Aldrich MSDS] | |
| Record name | Lithium aluminum deuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14128-54-2 | |
| Record name | Lithium tetradeuteroaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14128-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetradeuteridoaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)




![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)






